

recrystallization solvent for 5-Bromo-2-chlorobenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzaldehyde

Cat. No.: B064787

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Technical Support Center: 5-Bromo-2-chlorobenzaldehyde

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the recrystallization of **5-Bromo-2-chlorobenzaldehyde** (CAS: 189628-37-3).

Frequently Asked Questions (FAQs)

Q1: What is a suitable single solvent for the recrystallization of **5-Bromo-2-chlorobenzaldehyde**?

A1: Based on experimental data and the physical properties of the compound, several solvents can be considered. Hexane is a commonly cited solvent for obtaining crystals of **5-Bromo-2-chlorobenzaldehyde**.^[1] Toluene has also been successfully used to recrystallize the crude product, yielding a high-purity white solid.^[2] Alcohols such as ethanol, methanol, or isopropanol are also potential candidates, often used for similar halogenated benzaldehydes.^{[3][4][5]} The choice depends on the specific impurities present in the crude material.

Q2: Can a mixed solvent system be used for recrystallization?

A2: Yes, a mixed solvent system can be effective, particularly if a single solvent does not provide the ideal solubility profile. A mixture of petroleum ether and ethyl acetate (in a 1:1 ratio)

has been documented for the recrystallization of this compound.^[1] When using a mixed system, the crude product is typically dissolved in the solvent in which it is more soluble (e.g., ethyl acetate), and the "anti-solvent" (e.g., petroleum ether) is added dropwise until turbidity is observed, followed by heating to redissolve and then slow cooling.

Q3: What are the key physical and chemical properties to consider for recrystallization?

A3: Understanding the compound's properties is crucial for developing a successful recrystallization protocol. Key data is summarized in the table below. The compound is a solid at room temperature with a melting point of 43-46°C and is only slightly soluble in water.^{[1][6]} Its solubility is higher in organic solvents like DMSO (when heated) and slightly soluble in methanol and chloroform.^[7]

Q4: How can I determine the best solvent without access to prior experimental data?

A4: A small-scale solvent screen is the most effective method. Place a small amount of your crude **5-Bromo-2-chlorobenzaldehyde** (20-30 mg) in several different test tubes. Add a few drops of a candidate solvent to each tube. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the solvent should yield a high quantity of pure crystals.

Data Presentation: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrClO	[8]
Molecular Weight	219.46 g/mol	[8]
Appearance	Off-white to pale yellow solid/crystal powder	[1]
Melting Point	43-46 °C	[1][6]
Boiling Point	261 °C at 760 mmHg	[1][6]
Water Solubility	Slightly soluble	[1][6]
Organic Solubility	DMSO: Soluble (when heated) Chloroform: Sparingly soluble Methanol: Slightly soluble (sonication improves)	[7]

Troubleshooting Guide

Issue Encountered	Probable Cause(s)	Recommended Solution(s)
Compound "oils out"	The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated. / Cooling is too rapid.	1. Select a solvent with a lower boiling point. 2. Use more solvent to avoid supersaturation. 3. Allow the solution to cool more slowly (e.g., insulate the flask). 4. Add a seed crystal to induce crystallization.
Poor or No Crystal Formation	Too much solvent was used. / The compound is highly soluble in the solvent even at low temperatures. / Insufficient cooling time or temperature.	1. Boil off some of the solvent to increase concentration and allow to cool again. 2. If crystals still do not form, try a different solvent or a mixed-solvent system. 3. Cool the solution in an ice bath for a longer duration. 4. Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Low Product Recovery	Too much solvent was used. / Premature crystallization during hot filtration. / Crystals were washed with room temperature solvent.	1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Preheat the filtration funnel and flask to prevent premature crystallization. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored/Impure Crystals	Colored impurities are soluble in the solvent and co-crystallize with the product. / Insoluble impurities were not removed.	1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed

impurities before cooling. 2. If impurities are insoluble, perform a hot filtration before the cooling step. 3. A second recrystallization in the same or a different solvent may be necessary.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization

- **Dissolution:** Place the crude **5-Bromo-2-chlorobenzaldehyde** in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., Hexane or Toluene) and heat the mixture to boiling (using a water bath or hot plate) with gentle swirling.
- **Saturation:** Continue to add small portions of the hot solvent until the compound just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good yield.
- **Hot Filtration (Optional):** If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely on the filter paper.
- **Crystallization:** Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals completely. This can be done by leaving them on the filter paper under vacuum, followed by placing them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Logical Workflow

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